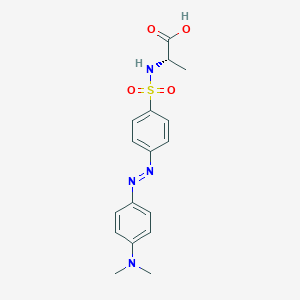![molecular formula C10H4O2S3 B1590994 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde CAS No. 67061-73-8](/img/structure/B1590994.png)
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde
Overview
Description
Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde is a heterocyclic compound that has gained significant attention in recent years due to its unique structural and electronic properties. This compound is part of the dithieno[3,2-b:2’,3’-d]thiophene family, which is known for its high resonance energy, electrophilic reactivity, and extended π-conjugation. These properties make it a valuable building block for various applications in organic electronics and functional supramolecular chemistry .
Mechanism of Action
Target of Action
Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde, also known as Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarboxaldehyde, is primarily targeted towards organic electronic materials . It is a potent biochemical material that has emerged as a remarkable entity in organic electronics .
Mode of Action
The compound interacts with its targets by leveraging its high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms . These properties make it an ideal candidate for organic electronics .
Biochemical Pathways
Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde affects the pathways related to organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching, and so forth . Its higher charge mobility, extended π-conjugation, and better tuning of band gaps contribute to these effects .
Result of Action
The molecular and cellular effects of Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde’s action are primarily observed in its potential applicability in organic electronics . Its high charge mobility, extended π-conjugation, and better tuning of band gaps contribute to its effectiveness in this field .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde. For instance, its performance as a p-type organic semiconductor can be influenced by how the molecules self-organize into single-crystal microribbons or microsheets . .
Biochemical Analysis
Biochemical Properties
Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s planar structure and high π-electron density facilitate its binding to active sites of enzymes, potentially inhibiting or modulating their activity . For instance, it has been observed to interact with redox-active enzymes, influencing their electron transfer processes . Additionally, the presence of aldehyde groups in the compound allows it to form Schiff bases with amino groups in proteins, leading to the formation of stable adducts that can alter protein function .
Cellular Effects
The effects of Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . By modulating the activity of key signaling proteins, it can alter the downstream effects on gene transcription and protein synthesis . Furthermore, its interaction with metabolic enzymes can lead to changes in cellular energy production and metabolic flux . These effects are particularly significant in cancer cells, where the compound has demonstrated potential in disrupting aberrant signaling pathways and inducing apoptosis .
Molecular Mechanism
At the molecular level, Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde exerts its effects through several mechanisms. The compound’s ability to form covalent bonds with biomolecules, such as proteins and nucleic acids, is a key aspect of its mechanism of action . By binding to active sites of enzymes, it can inhibit their catalytic activity, leading to downstream effects on cellular processes . Additionally, the compound’s interaction with DNA can result in changes in gene expression, either by directly binding to DNA or by modulating the activity of transcription factors . These molecular interactions highlight the compound’s potential as a versatile biochemical tool.
Temporal Effects in Laboratory Settings
The stability and degradation of Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde in laboratory settings are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under various conditions, maintaining its biochemical activity over extended periods . Its degradation products can also have significant biological effects, necessitating careful monitoring of its stability in experimental setups . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, underscoring the importance of temporal studies in understanding its full impact .
Dosage Effects in Animal Models
The effects of Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dose optimization in therapeutic applications of the compound . Toxicological studies in animal models are essential for determining safe and effective dosage ranges for potential clinical use .
Metabolic Pathways
Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound’s ability to modulate redox reactions and electron transfer processes is particularly noteworthy . By influencing the activity of key metabolic enzymes, it can alter the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . The compound’s high affinity for certain cellular compartments allows it to accumulate in specific tissues, influencing its biochemical activity . Additionally, its interaction with membrane transporters can facilitate its uptake and distribution within cells . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications .
Subcellular Localization
The subcellular localization of Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde is a key determinant of its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . These localizations enable it to interact with specific biomolecules and exert its biochemical effects . For instance, its accumulation in the nucleus allows it to modulate gene expression, while its presence in mitochondria can influence cellular energy production .
Preparation Methods
The synthesis of Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde typically involves the following steps:
Starting Materials: Ethyl-2-mercaptoacetate and 3,4-dibromo-thiophene-2,5-dicarbaldehyde.
Reaction Conditions: The reaction is carried out in dry DMF (dimethylformamide) with potassium carbonate as a base.
Procedure: Ethyl-2-mercaptoacetate is added to a solution of 3,4-dibromo-thiophene-2,5-dicarbaldehyde in dry DMF.
Chemical Reactions Analysis
Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can be achieved using appropriate reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde has a wide range of applications in scientific research, including:
Functional Supramolecular Chemistry: This compound is employed in the design of supramolecular architectures for various applications, including sensors and molecular switches.
Biological Applications: Research is ongoing to explore its potential use in biological systems, such as fluorescent probes and redox-active molecules.
Comparison with Similar Compounds
Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde can be compared with other similar compounds, such as:
Dithieno[3,2-b2’,3’-d]pyrrole: This compound has similar electronic properties but differs in its nitrogen-containing pyrrole ring, which affects its reactivity and applications.
Thienoacenes: These compounds have more than three fused thiophene units and are known for their excellent charge transport properties.
2,6-Di(anthracen-2-yl)dithieno[3,2-b2’,3’-d]thiophene: This derivative has anthracene groups at the 2,6-positions, enhancing its photophysical properties and making it suitable for high-performance phototransistors.
Properties
IUPAC Name |
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4O2S3/c11-3-5-1-7-9(13-5)10-8(15-7)2-6(4-12)14-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOTUPNBFBPBJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC3=C2SC(=C3)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572844 | |
| Record name | Bisthieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67061-73-8 | |
| Record name | Bisthieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















